AMG28

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C20H20N4O |

|---|---|

Molecular Weight |

332.4 g/mol |

IUPAC Name |

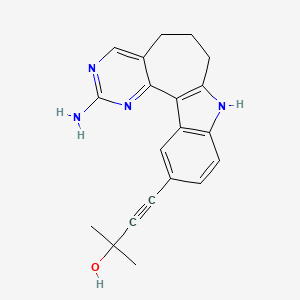

4-(4-amino-3,5,12-triazatetracyclo[9.7.0.02,7.013,18]octadeca-1(11),2,4,6,13(18),14,16-heptaen-16-yl)-2-methylbut-3-yn-2-ol |

InChI |

InChI=1S/C20H20N4O/c1-20(2,25)9-8-12-6-7-15-14(10-12)17-16(23-15)5-3-4-13-11-22-19(21)24-18(13)17/h6-7,10-11,23,25H,3-5H2,1-2H3,(H2,21,22,24) |

InChI Key |

DGLFSNZWRYADFC-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C#CC1=CC2=C(C=C1)NC3=C2C4=NC(=NC=C4CCC3)N)O |

Origin of Product |

United States |

Foundational & Exploratory

The Role of AMG28 as a PIKFYVE Inhibitor in Autophagy Pathways: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of AMG28 as a potent inhibitor of PIKFYVE kinase and its profound impact on autophagy pathways. We will delve into the molecular mechanisms, present key quantitative data, detail essential experimental protocols, and visualize the intricate signaling networks and experimental workflows.

Introduction: PIKFYVE at the Crossroads of Endosomal Trafficking and Autophagy

Autophagy is a fundamental cellular process for the degradation and recycling of cellular components, crucial for maintaining cellular homeostasis. This intricate process involves the formation of double-membraned vesicles, termed autophagosomes, which engulf cytoplasmic cargo and subsequently fuse with lysosomes to form autolysosomes, where the contents are degraded.

At the heart of the late endosomal and lysosomal system lies the phosphoinositide kinase PIKFYVE (phosphatidylinositol-3-phosphate 5-kinase type III). PIKFYVE is a lipid kinase that plays a pivotal role in regulating membrane trafficking, including the maturation of endosomes and the final steps of autophagy. Its primary function is to phosphorylate phosphatidylinositol 3-phosphate (PI(3)P) to generate phosphatidylinositol 3,5-bisphosphate (PI(3,5)P₂), a key signaling lipid that controls lysosome homeostasis, including fission and fusion events.

Inhibition of PIKFYVE has emerged as a compelling therapeutic strategy, particularly in oncology, due to the reliance of many cancer cells on autophagy for survival and proliferation. By disrupting lysosomal function and blocking the final degradative step of autophagy, PIKFYVE inhibitors can induce cancer cell death.

This compound: A Potent and Selective PIKFYVE Inhibitor

This compound is a small molecule kinase inhibitor that has demonstrated potent and narrow kinome-wide selectivity for PIKFYVE. Its ability to specifically target this kinase makes it an invaluable tool for dissecting the role of PIKFYVE in cellular processes and a promising candidate for therapeutic development.

Mechanism of Action

This compound exerts its effects by directly inhibiting the catalytic activity of PIKFYVE. This inhibition prevents the synthesis of PI(3,5)P₂, leading to a cascade of downstream effects on the endo-lysosomal system. The primary consequences of PIKFYVE inhibition by this compound in the context of autophagy are:

-

Disruption of Lysosome Homeostasis: Inhibition of PIKFYVE leads to the formation of large cytoplasmic vacuoles, which are swollen endosomes and lysosomes. This is a result of impaired lysosome fission.[1][2]

-

Blockade of Autophagosome-Lysosome Fusion: PIKFYVE activity is essential for the fusion of autophagosomes with lysosomes to form functional autolysosomes.[2] By inhibiting PIKFYVE, this compound effectively halts this crucial step, leading to an accumulation of autophagosomes.

-

Impaired Autophagic Flux: The overall process of autophagy, from initiation to degradation, is termed autophagic flux. By blocking the final degradation step, this compound leads to a buildup of autophagic substrates and markers, such as LC3-II, indicating a stalled or inhibited autophagic flux.[3]

Quantitative Data: The Pharmacological Profile of this compound and Other PIKFYVE Inhibitors

The potency and selectivity of PIKFYVE inhibitors are critical parameters for their use as research tools and potential therapeutics. The following table summarizes key quantitative data for this compound and other commonly used PIKFYVE inhibitors.

| Inhibitor | Target | IC₅₀ (nM) | Other Notable Information |

| This compound | PIKFYVE | 2.2 [4] | Demonstrates narrow kinome-wide selectivity.[4] |

| Apilimod | PIKFYVE | 14[5][6][7][8] | Also inhibits IL-12 and IL-23 production.[5][7][8] |

| YM201636 | PIKFYVE | 33[4][9][10][11][12] | Less potent against p110α.[4][9][10] |

Signaling Pathways: Visualizing the Impact of this compound

The inhibition of PIKFYVE by this compound reverberates through several interconnected signaling pathways that regulate autophagy. The following diagrams, generated using the DOT language for Graphviz, illustrate these complex interactions.

Experimental Protocols: A Guide to Studying this compound in Autophagy

This section provides detailed methodologies for key experiments to investigate the effects of this compound on PIKFYVE activity and autophagy.

In Vitro PIKFYVE Kinase Assay (ADP-Glo™ Format)

This assay quantifies the enzymatic activity of PIKFYVE by measuring the amount of ADP produced.

Materials:

-

Active PIKFYVE enzyme

-

Lipid Kinase Buffer

-

PI(3)P:PS substrate

-

Lipid Dilution Buffer

-

ATP

-

This compound (or other inhibitors)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

96-well opaque plates

Procedure:

-

Prepare serial dilutions of this compound in DMSO.

-

In a pre-cooled 96-well plate, add the following components to a final volume of 20 µL:

-

Diluted Active PIKFYVE

-

PI(3)P:PS substrate (sonicate for 1 minute before use)

-

Lipid Kinase Buffer

-

This compound or vehicle (DMSO)

-

-

Initiate the reaction by adding ATP to a final concentration of 10 µM.

-

Incubate the reaction at 30°C for a predetermined time (e.g., 30-60 minutes).

-

Terminate the kinase reaction and deplete the remaining ATP by adding 25 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

-

Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP using a luciferase/luciferin reaction. Incubate for 30 minutes at room temperature.

-

Read the luminescence on a plate reader.

-

Calculate the percent inhibition of PIKFYVE activity by this compound at each concentration and determine the IC₅₀ value.

Autophagy Flux Assay by LC3 Immunoblotting

This assay measures the accumulation of LC3-II, a marker of autophagosomes, to assess autophagic flux. An increase in LC3-II in the presence of a lysosomal inhibitor indicates an increase in autophagosome synthesis, while an accumulation of LC3-II with this compound treatment alone suggests a blockage in autophagosome degradation.

Materials:

-

Cell line of interest (e.g., HeLa, U2OS)

-

Complete cell culture medium

-

This compound

-

Lysosomal inhibitor (e.g., Bafilomycin A1 or Chloroquine)

-

PBS (Phosphate Buffered Saline)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-LC3B, anti-GAPDH (or other loading control)

-

HRP-conjugated secondary antibody

-

ECL Western Blotting Substrate

Procedure:

-

Seed cells in multi-well plates and allow them to adhere overnight.

-

Treat cells with this compound at various concentrations (e.g., 10 nM - 1 µM) for a specified time (e.g., 4, 8, 24 hours). Include a vehicle control (DMSO).

-

For autophagic flux measurement, include parallel treatments with a lysosomal inhibitor (e.g., 100 nM Bafilomycin A1 for the last 2-4 hours of this compound treatment) and the lysosomal inhibitor alone.

-

After treatment, wash cells with ice-cold PBS and lyse them in lysis buffer.

-

Determine the protein concentration of each lysate using a BCA assay.

-

Normalize the protein concentrations and prepare samples for SDS-PAGE.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary anti-LC3B and anti-loading control antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane and detect the protein bands using an ECL substrate and an imaging system.

-

Quantify the band intensities for LC3-II and the loading control. The ratio of LC3-II to the loading control is used to assess changes in autophagosome accumulation.

Lysosomal Function Assay (LysoTracker Staining)

This assay uses a fluorescent probe to visualize and quantify the acidic lysosomal compartments within living cells. Inhibition of PIKFYVE can lead to changes in lysosome morphology and potentially pH.

Materials:

-

Cell line of interest cultured on glass coverslips or in imaging-compatible plates

-

Complete cell culture medium

-

This compound

-

LysoTracker Red DND-99 (or other LysoTracker probe)

-

Hoechst 33342 (for nuclear counterstaining)

-

Live-cell imaging medium

-

Fluorescence microscope

Procedure:

-

Seed cells on coverslips or imaging plates.

-

Treat cells with this compound at the desired concentration and for the desired time. Include a vehicle control.

-

In the final 30-60 minutes of treatment, add LysoTracker Red (typically 50-75 nM) and Hoechst 33342 (1 µg/mL) to the culture medium.

-

Wash the cells with pre-warmed live-cell imaging medium.

-

Image the cells immediately using a fluorescence microscope with appropriate filter sets for the red (LysoTracker) and blue (Hoechst) channels.

-

Analyze the images to assess changes in the number, size, and intensity of the LysoTracker-positive puncta, which represent acidic lysosomes.

Experimental Workflow: A Roadmap for Investigating PIKFYVE Inhibitors

The following diagram outlines a logical workflow for the screening and validation of PIKFYVE inhibitors like this compound for their effects on autophagy.

Conclusion

This compound is a powerful and selective tool for probing the intricate functions of PIKFYVE in autophagy and endo-lysosomal biology. Its ability to potently inhibit PIKFYVE provides a robust method for disrupting autophagic flux, leading to the accumulation of autophagosomes and the formation of enlarged lysosomes. The detailed protocols and workflows presented in this guide offer a practical framework for researchers to investigate the cellular effects of this compound and to further explore the therapeutic potential of PIKFYVE inhibition in diseases with autophagy dependency. As our understanding of the nuanced roles of PIKFYVE continues to grow, inhibitors like this compound will remain at the forefront of research in this dynamic field.

References

- 1. Inhibition of PIKfyve Leads to Lysosomal Disorders via Dysregulation of mTOR Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Apilimod (PIKfyve inhibitor) - Echelon Biosciences [echelon-inc.com]

- 6. PIKfyve, a class III PI-kinase, is the target of the small molecular IL12/23 inhibitor apilimod and a new player in toll-like receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. selleckchem.com [selleckchem.com]

- 8. selleckchem.com [selleckchem.com]

- 9. selleckchem.com [selleckchem.com]

- 10. YM-201636 (YM201636) | PIKfyve inhibitor | Probechem Biochemicals [probechem.com]

- 11. caymanchem.com [caymanchem.com]

- 12. symansis.com [symansis.com]

The Role of AMG28 in the Inhibition of Tau Protein Phosphorylation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hyperphosphorylation of the microtubule-associated protein tau is a pathological hallmark of several neurodegenerative diseases, collectively known as tauopathies, including Alzheimer's disease. The abnormal phosphorylation of tau leads to its dissociation from microtubules, subsequent aggregation into neurofibrillary tangles, and neuronal dysfunction. Tau Tubulin Kinase 1 (TTBK1), a neuron-specific serine/threonine kinase, has been identified as a key enzyme in the pathological phosphorylation of tau. This technical guide provides an in-depth overview of AMG28, a multi-kinase inhibitor, and its role in targeting TTBK1 to inhibit tau phosphorylation. We will detail its mechanism of action, present quantitative data on its inhibitory activity, describe relevant experimental protocols, and visualize the associated signaling pathways and experimental workflows.

Introduction to Tau Phosphorylation and TTBK1

Tau is a phosphoprotein that normally functions to stabilize microtubules in neurons. The phosphorylation of tau is a dynamic process regulated by a balance between protein kinases and phosphatases. In tauopathies, this balance is disrupted, leading to hyperphosphorylation. TTBK1 is a member of the casein kinase 1 superfamily and is predominantly expressed in the central nervous system.[1][2] Its expression is significantly elevated in the brains of Alzheimer's disease patients.[1][2] TTBK1 directly phosphorylates tau at several sites implicated in pathology, most notably at serine 422 (Ser422).[1][3][4] Phosphorylation at this site is an early event in the formation of neurofibrillary tangles and is correlated with cognitive decline.[3] Therefore, inhibiting TTBK1 presents a promising therapeutic strategy to mitigate tau pathology.

This compound: A Multi-Kinase Inhibitor Targeting TTBK1

This compound is a small molecule inhibitor with activity against several kinases, including TTBK1 and its homolog TTBK2.[5] It has been investigated for its potential to modulate disease processes driven by these kinases.

Mechanism of Action

This compound functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket of TTBK1 and preventing the transfer of a phosphate group to its substrates, including the tau protein. By inhibiting the catalytic activity of TTBK1, this compound directly reduces the phosphorylation of tau at specific pathological sites.

Quantitative Data on this compound Activity

The inhibitory activity of this compound has been characterized through various in vitro and cellular assays. The following tables summarize the key quantitative data.

| Target | Assay Type | IC50 | Reference |

| TTBK1 | Enzymatic Assay | 805 nM | [5] |

| TTBK2 | Enzymatic Assay | 988 nM | [5] |

| Tau Phosphorylation (Ser422) | Cellular Assay | 1.85 µM | [6] |

Kinase Selectivity Profile

A comprehensive kinome scan was performed to evaluate the selectivity of this compound against a panel of 403 wild-type human kinases. The results indicate that this compound is a multi-kinase inhibitor with high affinity for a select group of kinases.

| Kinase Target | Percent of Control (%) @ 1 µM | Reference |

| PIKFYVE | < 1 | [4][7] |

| TTBK1 | < 10 | [4][7] |

| MAP4K5 | < 10 | [4][7] |

| MYLK | < 10 | [4][7] |

| STK17B | < 10 | [4][7] |

| MAP4K3 | < 10 | [4][7] |

| MAP4K2 | < 10 | [4][7] |

| TNIK | < 10 | [4][7] |

| GAK | < 10 | [4][7] |

| STK17A | < 10 | [4][7] |

| TTBK2 | < 10 | [4][7] |

| MINK1 | < 10 | [4][7] |

| NIK | < 10 | [4][7] |

| ZAK | < 10 | [4][7] |

| CIT | < 10 | [4][7] |

| CDC42BPA | < 10 | [4][7] |

| CDC42BPB | < 10 | [4][7] |

| CDC42BPG | < 10 | [4][7] |

| ROCK1 | < 10 | [4][7] |

| ROCK2 | < 10 | [4][7] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the inhibitory activity of this compound on TTBK1 and tau phosphorylation.

In Vitro TTBK1 Enzymatic Assay (ADP-Glo™ Kinase Assay)

This assay measures the kinase activity of TTBK1 by quantifying the amount of ADP produced during the phosphorylation reaction.

Materials:

-

Recombinant human TTBK1 enzyme

-

Myelin basic protein (MBP) as a generic substrate

-

ATP

-

Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

-

This compound (or other test inhibitors) dissolved in DMSO

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

96-well white plates

Procedure:

-

Prepare serial dilutions of this compound in kinase assay buffer. The final DMSO concentration should not exceed 1%.

-

In a 96-well plate, add the TTBK1 enzyme, the substrate (MBP), and the diluted this compound or vehicle control (DMSO).

-

Initiate the kinase reaction by adding ATP.

-

Incubate the reaction mixture at 30°C for a defined period (e.g., 60 minutes).

-

Stop the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.

-

Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate at room temperature for 30 minutes.

-

Measure the luminescence using a plate reader.

-

Calculate the percent inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Tau Phosphorylation Assay (HEK293 Cells)

This cell-based assay measures the inhibition of TTBK1-mediated tau phosphorylation at a specific site (e.g., Ser422) within a cellular context.

Materials:

-

HEK293 cells

-

Expression vectors for human Tau (e.g., 2N4R isoform) and human TTBK1

-

Transfection reagent (e.g., Lipofectamine)

-

Cell culture medium and supplements

-

This compound (or other test inhibitors) dissolved in DMSO

-

Lysis buffer

-

Antibodies:

-

Primary antibody specific for phosphorylated Tau at Ser422 (pS422)

-

Primary antibody for total Tau

-

Appropriate secondary antibodies for detection (e.g., Western blot or FRET)

-

Procedure:

-

Seed HEK293 cells in multi-well plates.

-

Co-transfect the cells with plasmids encoding human Tau and TTBK1 using a suitable transfection reagent.

-

After a period of expression (e.g., 24-48 hours), treat the cells with various concentrations of this compound or vehicle control (DMSO) for a defined duration (e.g., 1-2 hours).

-

Lyse the cells and collect the protein lysates.

-

Analyze the levels of pS422-Tau and total Tau using one of the following methods:

-

Western Blotting: Separate proteins by SDS-PAGE, transfer to a membrane, and probe with specific primary and secondary antibodies. Quantify band intensities to determine the ratio of pS422-Tau to total Tau.

-

Homogeneous Time Resolved Fluorescence (HTRF) / FRET: Use a commercial assay kit (e.g., Cisbio) with donor and acceptor-labeled antibodies specific for total Tau and pS422-Tau. The FRET signal is proportional to the amount of pS422-Tau.

-

-

Calculate the percent inhibition of tau phosphorylation for each this compound concentration and determine the IC50 value.

TTBK1 Signaling Pathway in Tau Phosphorylation

TTBK1 is a critical downstream kinase in a pathway that leads to pathological tau phosphorylation. While the upstream regulation of TTBK1 is still under investigation, several key interactions and downstream effects have been identified.

In Vivo Relevance and Future Directions

While specific in vivo data for this compound in tauopathy models is not extensively published, studies with other selective TTBK1 inhibitors have demonstrated promising results. For instance, acute administration of a TTBK1 inhibitor in mice led to a significant and dose-dependent reduction of tau phosphorylation at multiple disease-relevant sites, including Ser422.[1] This provides strong proof-of-concept for the therapeutic potential of targeting TTBK1 in vivo.

Future research should focus on evaluating the long-term efficacy and safety of TTBK1 inhibitors like this compound in relevant animal models of tauopathy. Key endpoints to assess would include the sustained reduction of phosphorylated tau, prevention of neurofibrillary tangle formation, improvement in synaptic function, and rescue of cognitive deficits. Furthermore, optimizing the selectivity of TTBK1 inhibitors will be crucial to minimize off-target effects and enhance their therapeutic window.

Conclusion

This compound is a multi-kinase inhibitor that effectively targets TTBK1, a key kinase implicated in the pathological hyperphosphorylation of tau. Its ability to inhibit TTBK1 and subsequently reduce tau phosphorylation at sites like Ser422 highlights its potential as a therapeutic agent for Alzheimer's disease and other tauopathies. The experimental protocols and signaling pathway information provided in this guide offer a comprehensive resource for researchers in the field of neurodegenerative disease and drug discovery. Further preclinical and clinical investigation of TTBK1 inhibitors is warranted to fully elucidate their therapeutic utility.

References

- 1. Tau‐Tubulin Kinase 1 Expression, Phosphorylation and Co‐Localization with Phospho‐Ser422 Tau in the Alzheimer's Disease Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 3. Tau-tubulin kinase 1 and amyloid-β peptide induce phosphorylation of collapsin response mediator protein-2 and enhance neurite degeneration in Alzheimer disease mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. promega.com [promega.com]

- 6. Mechanisms of Regulation and Diverse Activities of Tau-Tubulin Kinase (TTBK) Isoforms - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mayo.edu [mayo.edu]

The Discovery and Synthesis of AMG28: A Multi-Kinase Inhibitor Targeting PIKfyve, NIK, and TTBK1

For Immediate Release

Redwood City, CA – November 21, 2025 – A comprehensive technical guide released today details the discovery, synthesis, and biological activity of AMG28, a potent multi-kinase inhibitor. The compound has demonstrated significant activity against Phosphatidylinositol-3-Phosphate 5-Kinase (PIKfyve), NF-κB Inducing Kinase (NIK), and Tau Tubulin Kinase 1 (TTBK1), highlighting its potential for further investigation in various therapeutic areas. This whitepaper provides researchers, scientists, and drug development professionals with an in-depth look at the core scientific data and methodologies related to this compound.

Initially identified from a screening of kinase inhibitors, this compound emerged as a molecule with a unique inhibitory profile.[1][2] Originally developed by Amgen, as detailed in patent WO2009158011A1, the compound was initially investigated for its role as a NIK inhibitor.[1][2] Subsequent research, however, revealed its potent activity against PIKfyve and TTBK1, establishing it as a multi-kinase inhibitor. This guide offers a consolidated resource for understanding the fundamental characteristics of this promising research compound.

Quantitative Biological Activity

The inhibitory activity of this compound has been quantified against its primary targets. The data, summarized in the table below, showcases its potent and varied inhibition profile.

| Target Kinase | Parameter | Value (nM) |

| PIKfyve | IC50 | 2.2 |

| TTBK1 | IC50 | 805 |

| TTBK2 | IC50 | 988 |

| NIK (MAP3K14) | IC50 | Not explicitly reported |

Synthesis of this compound

This compound is identified as "Example 240" in Amgen's patent WO2009158011A1. The synthesis involves a multi-step process culminating in the final compound. A detailed, step-by-step experimental protocol is provided below.

Experimental Protocols

Synthesis of this compound (Example 240 in WO2009158011A1)

A detailed synthesis protocol for this compound is not publicly available. Patent literature describes the general synthetic routes and related examples, but the specific, step-by-step procedure for "Example 240" is not explicitly detailed in the provided search results.

PIKfyve Kinase Assay

The enzymatic activity of PIKfyve can be determined using a radiometric assay. The protocol involves the incubation of purified recombinant PIKfyve with its substrate, phosphatidylinositol-3-phosphate (PI(3)P), in the presence of [γ-³²P]ATP. The reaction mixture typically contains a buffer solution with MgCl₂ and DTT. The reaction is initiated by the addition of ATP and allowed to proceed at a controlled temperature. The reaction is then terminated, and the amount of incorporated radiolabel into the lipid product is quantified using a scintillation counter. The IC50 value is determined by measuring the inhibition of PIKfyve activity at various concentrations of this compound.

NF-κB Inducing Kinase (NIK) Assay

The activity of NIK can be assessed through an in vitro kinase assay. This typically involves immunoprecipitating NIK from cell lysates and then incubating the immunoprecipitate with a recombinant substrate, such as a fragment of IKKα, in the presence of [γ-³²P]ATP. The reaction is carried out in a kinase buffer containing MgCl₂ and DTT. Following the reaction, the phosphorylated substrate is separated by SDS-PAGE and visualized by autoradiography. The extent of phosphorylation is quantified to determine NIK activity.

Tau Tubulin Kinase 1 (TTBK1) Assay

TTBK1 kinase activity can be measured using a variety of methods, including radiometric assays or fluorescence-based assays. A common approach involves the use of a recombinant TTBK1 enzyme and a peptide substrate derived from Tau protein. In a radiometric assay, the reaction is performed in the presence of [γ-³²P]ATP, and the incorporation of the radiolabel into the peptide is measured. Alternatively, a fluorescence-based assay can utilize a labeled peptide substrate where phosphorylation by TTBK1 leads to a change in the fluorescent signal.

Signaling Pathways

The inhibitory action of this compound impacts several key signaling pathways. The following diagrams, generated using the DOT language, illustrate the points of intervention for this compound.

References

The Inhibitory Effect of AMG28 on the NF-κB Inducing Kinase (NIK) Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the inhibitory effects of the small molecule AMG28 on the non-canonical Nuclear Factor-kappa B (NF-κB) signaling pathway, with a specific focus on its interaction with the NF-κB inducing kinase (NIK). This document collates available quantitative data, details relevant experimental protocols, and provides visual representations of the signaling cascade and experimental workflows to support researchers in the fields of immunology, oncology, and drug discovery.

Introduction to the Non-Canonical NF-κB Pathway and NIK

The Nuclear Factor-kappa B (NF-κB) family of transcription factors plays a critical role in regulating immune and inflammatory responses, cell proliferation, and survival.[1] The non-canonical NF-κB pathway is a distinct signaling cascade that is activated by a specific subset of Tumor Necrosis Factor Receptor (TNFR) superfamily members, including the B-cell activating factor receptor (BAFF-R), CD40, and lymphotoxin β-receptor (LTβR).[1][2] A key mediator of this pathway is the NF-κB inducing kinase (NIK), a serine/threonine kinase that is essential for the activation of the downstream signaling cascade.[2]

Under basal conditions, NIK protein levels are kept constitutively low through continuous proteasomal degradation mediated by a complex containing TRAF2, TRAF3, and cIAP1/2.[3] Upon receptor ligation by their respective ligands, this degradation complex is disrupted, leading to the stabilization and accumulation of NIK.[3] The stabilized NIK then phosphorylates and activates IκB Kinase α (IKKα), which in turn phosphorylates the C-terminus of the NF-κB2 precursor protein, p100.[4][5] This phosphorylation event targets p100 for ubiquitination and subsequent proteasomal processing into the mature p52 subunit. The resulting p52 protein then dimerizes with RelB and translocates to the nucleus to regulate the expression of target genes.[4] Dysregulation of the non-canonical NF-κB pathway has been implicated in various diseases, including autoimmune disorders and B-cell malignancies, making NIK an attractive therapeutic target.

This compound: A Multi-Kinase Inhibitor with Anti-NIK Activity

This compound is a small molecule compound identified as a multi-kinase inhibitor with potent activity against NF-κB inducing kinase (NIK).[6][7] Its ability to selectively inhibit NIK makes it a valuable tool for studying the non-canonical NF-κB pathway and a potential therapeutic agent for diseases driven by aberrant NIK signaling.

Quantitative Data: In Vitro Inhibition of NIK by this compound

The inhibitory potency of this compound against NIK has been determined through in vitro kinase assays. The half-maximal inhibitory concentration (IC50) value provides a quantitative measure of the compound's efficacy.

| Compound | Target Kinase | IC50 (nM) | Assay Type | Reference |

| This compound | NIK (MAP3K14) | 2.2 | Enzymatic Assay | [8] |

Table 1: In Vitro Inhibitory Activity of this compound against NIK. This table summarizes the reported IC50 value for this compound against purified NIK enzyme.

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the effect of this compound on the NIK pathway.

In Vitro NIK Kinase Assay (ADP-Glo™ Format)

This protocol describes a luminescent-based assay to measure the direct inhibitory effect of this compound on NIK enzymatic activity.

Materials:

-

Recombinant human NIK enzyme

-

Myelin Basic Protein (MBP) as a substrate

-

This compound (or other test compounds)

-

ATP

-

NIK Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

White, opaque 96-well or 384-well plates

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in the appropriate solvent (e.g., DMSO) and then dilute further in kinase buffer.

-

Reaction Setup: In a 96-well plate, add the following components in order:

-

Kinase buffer

-

This compound or vehicle control

-

Recombinant NIK enzyme

-

Substrate (MBP)

-

-

Initiate Reaction: Add ATP to each well to start the kinase reaction. The final ATP concentration should be close to the Km value for NIK, if known.

-

Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

-

Terminate Reaction and Deplete ATP: Add ADP-Glo™ Reagent to each well. This will stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

-

Generate Luminescent Signal: Add Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into ATP, which is then used by a luciferase to produce light. Incubate at room temperature for 30-60 minutes.

-

Data Acquisition: Measure the luminescence of each well using a plate reader.

-

Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the NIK activity. Calculate the percent inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Assay for NIK Inhibition: Western Blot Analysis of p100/p52 Processing

This protocol describes a method to assess the ability of this compound to inhibit NIK-mediated processing of p100 to p52 in a cellular context.

Materials:

-

Cell line known to have an active non-canonical NF-κB pathway (e.g., HT-29, certain B-cell lines) or a cell line that can be stimulated to activate the pathway.

-

Cell culture medium and supplements

-

Stimulating agent (e.g., anti-CD40 antibody, Lymphotoxin-β)

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-NF-κB2 (p100/p52) and anti-β-actin (loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Culture and Treatment:

-

Plate cells at an appropriate density and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound or vehicle control for a specified time (e.g., 1-2 hours).

-

Stimulate the cells with the appropriate agonist (e.g., anti-CD40) for a time known to induce p100 processing (e.g., 4-24 hours).

-

-

Cell Lysis:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells in lysis buffer on ice.

-

Clarify the lysates by centrifugation.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

Western Blotting:

-

Normalize the protein amounts for each sample and prepare them for SDS-PAGE by adding loading buffer and boiling.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-NF-κB2 (p100/p52) antibody overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

Apply the chemiluminescent substrate and capture the signal using an imaging system.

-

Strip the membrane and re-probe with an anti-β-actin antibody as a loading control.

-

-

Data Analysis:

-

Quantify the band intensities for p100 and p52 using densitometry software.

-

Calculate the p52/p100 ratio for each condition.

-

Determine the dose-dependent effect of this compound on the inhibition of p100 processing.

-

Visualizations

The following diagrams illustrate the non-canonical NF-κB signaling pathway and a typical experimental workflow for assessing the inhibitory effect of this compound.

Figure 1: The Non-Canonical NF-κB Signaling Pathway and the inhibitory action of this compound on NIK.

Figure 2: Experimental workflow for assessing this compound's effect on p100/p52 processing.

Conclusion

This compound is a potent inhibitor of NF-κB inducing kinase (NIK), a central regulator of the non-canonical NF-κB pathway. This technical guide provides a foundational understanding of the mechanism of action of this compound, supported by quantitative data and detailed experimental protocols. The provided information and visualizations are intended to serve as a valuable resource for researchers investigating the therapeutic potential of NIK inhibition in various disease contexts. Further studies, particularly those generating comprehensive cellular and in vivo data, will be crucial in fully elucidating the therapeutic utility of this compound and other NIK inhibitors.

References

- 1. antibodiesinc.com [antibodiesinc.com]

- 2. 7tmantibodies.com [7tmantibodies.com]

- 3. Phospho-NF-kappaB2 p100 (Ser866/870) Antibody | Cell Signaling Technology [cellsignal.com]

- 4. The balance between NF-κB p100 and p52 regulates T cell costimulation-dependence - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Western blot protocol | Abcam [abcam.com]

- 6. CD40 regulates the processing of NF-κB2 p100 to p52 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. NF-kappaB2 p100/p52 Antibody | Cell Signaling Technology [cellsignal.com]

- 8. researchgate.net [researchgate.net]

Investigating the Impact of Small Molecules on Ciliogenesis and Primary Cilia Formation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Initial searches for the specific compound "AMG28" did not yield publicly available information regarding its impact on ciliogenesis or primary cilia formation. Therefore, this technical guide provides a comprehensive framework for investigating the effects of a hypothetical or novel small molecule on these critical cellular processes, drawing upon established methodologies and known signaling pathways in the field.

Introduction

Primary cilia are microtubule-based organelles that act as cellular antennae, playing crucial roles in sensing and transducing extracellular signals to regulate a wide array of cellular processes, including proliferation, differentiation, and migration.[1][2][3][4][5] Dysfunctional ciliogenesis is implicated in a class of human genetic disorders known as ciliopathies, which can manifest with a range of symptoms including polycystic kidney disease, retinal degeneration, and skeletal defects.[2][5] Given their central role in cell signaling, primary cilia have emerged as a key target for therapeutic intervention. Understanding how small molecules modulate ciliogenesis and primary cilia formation is therefore of significant interest in drug discovery and development.

This technical guide outlines the core methodologies and signaling pathways to consider when evaluating the impact of a small molecule on ciliogenesis. It provides a structured approach to data acquisition and presentation, detailed experimental protocols, and visualizations of key cellular processes.

Quantitative Data Presentation

A systematic approach to quantifying the effects of a small molecule on ciliogenesis is essential for robust analysis and comparison. Key parameters to measure include the percentage of ciliated cells, cilia length, and the expression levels of critical ciliary proteins. The following tables provide a template for organizing such quantitative data.

Table 1: Effect of Small Molecule Treatment on Ciliation Frequency

| Treatment Group | Concentration (µM) | Number of Cells Counted | Number of Ciliated Cells | Percentage of Ciliated Cells (%) |

| Vehicle Control | 0 | |||

| Small Molecule X | 1 | |||

| Small Molecule X | 5 | |||

| Small Molecule X | 10 | |||

| Positive Control | - | |||

| Negative Control | - |

Table 2: Effect of Small Molecule Treatment on Primary Cilia Length

| Treatment Group | Concentration (µM) | Number of Cilia Measured | Average Cilia Length (µm) | Standard Deviation |

| Vehicle Control | 0 | |||

| Small Molecule X | 1 | |||

| Small Molecule X | 5 | |||

| Small Molecule X | 10 | |||

| Positive Control | - | |||

| Negative Control | - |

Table 3: Effect of Small Molecule Treatment on Ciliary Protein Expression (Relative Quantification)

| Target Protein | Treatment Group | Concentration (µM) | Fold Change (vs. Vehicle) | p-value |

| Acetylated α-tubulin | Small Molecule X | 1 | ||

| Small Molecule X | 5 | |||

| Small Molecule X | 10 | |||

| Arl13B | Small Molecule X | 1 | ||

| Small Molecule X | 5 | |||

| Small Molecule X | 10 | |||

| IFT88 | Small Molecule X | 1 | ||

| Small Molecule X | 5 | |||

| Small Molecule X | 10 |

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to generating high-quality data. The following sections provide methodologies for key experiments used to assess ciliogenesis.

Cell Culture and Induction of Ciliogenesis

Many cell lines require specific conditions, such as serum starvation, to induce the formation of primary cilia.

-

Cell Lines: Commonly used cell lines for studying ciliogenesis include retinal pigment epithelial (RPE1) cells, mouse embryonic fibroblasts (MEFs), and inner medullary collecting duct (IMCD3) cells.

-

Protocol:

-

Seed cells onto coverslips in a multi-well plate at an appropriate density.

-

Allow cells to adhere and reach approximately 70-80% confluency.

-

To induce ciliogenesis, replace the growth medium with a serum-free or low-serum (e.g., 0.5% FBS) medium.

-

Incubate the cells for 24-48 hours to allow for primary cilia formation.[6]

-

Treat cells with the small molecule of interest at various concentrations for the desired duration. Include vehicle-treated cells as a negative control.

-

Immunofluorescence Staining for Primary Cilia

Immunofluorescence is a widely used technique to visualize and quantify primary cilia.[7][8][9]

-

Materials:

-

Phosphate-buffered saline (PBS)

-

4% Paraformaldehyde (PFA) in PBS

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking solution (e.g., 5% goat serum in PBS)

-

Primary antibodies (e.g., mouse anti-acetylated α-tubulin for the ciliary axoneme, rabbit anti-gamma-tubulin for the basal body)[7]

-

Fluorescently labeled secondary antibodies

-

DAPI for nuclear staining

-

Mounting medium

-

-

Protocol:

-

Fix cells with 4% PFA for 10-15 minutes at room temperature.

-

Wash three times with PBS.

-

Permeabilize cells with permeabilization buffer for 10 minutes.

-

Wash three times with PBS.

-

Block non-specific antibody binding with blocking solution for 30-60 minutes.[7]

-

Incubate with primary antibodies diluted in blocking solution overnight at 4°C.

-

Wash three times with PBS.

-

Incubate with fluorescently labeled secondary antibodies and DAPI diluted in blocking solution for 1 hour at room temperature, protected from light.

-

Wash three times with PBS.

-

Mount coverslips onto microscope slides using mounting medium.

-

Image Acquisition and Analysis

-

Microscopy: Acquire images using a fluorescence or confocal microscope.

-

Quantification: Use image analysis software (e.g., ImageJ/Fiji, MATLAB) to:

-

Count the number of ciliated and non-ciliated cells to determine the percentage of ciliated cells.

-

Measure the length of the ciliary axoneme.

-

Quantify the fluorescence intensity of ciliary proteins.[6]

-

Western Blotting for Ciliary Protein Expression

Western blotting can be used to quantify the total cellular levels of key ciliary proteins.

-

Protocol:

-

Lyse cells treated with the small molecule and vehicle control in RIPA buffer with protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA assay.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate with primary antibodies against proteins of interest (e.g., IFT88, Arl13B, acetylated α-tubulin) and a loading control (e.g., GAPDH, β-actin).

-

Incubate with HRP-conjugated secondary antibodies.

-

Detect chemiluminescence and quantify band intensities using densitometry software.

-

Signaling Pathways and Visualizations

Primary cilia are hubs for numerous signaling pathways. A small molecule could potentially impact ciliogenesis by modulating these pathways. Below are diagrams of key pathways and a general experimental workflow.

General Experimental Workflow for Assessing Small Molecule Effects

This workflow outlines the key steps from initial cell treatment to final data analysis.

Caption: A general workflow for investigating the impact of a small molecule on ciliogenesis.

Key Signaling Pathways in Ciliogenesis

Several signaling pathways are intricately linked to the formation and function of primary cilia. A small molecule could exert its effects by targeting components of these pathways.

The Hedgehog pathway is one of the most well-studied cilia-dependent signaling cascades.[2][3]

Caption: A simplified diagram of the Hedgehog signaling pathway in the context of the primary cilium.

Wnt signaling is another critical pathway that can be modulated by the primary cilium.

Caption: A simplified representation of the canonical Wnt signaling pathway.

Conclusion

This technical guide provides a foundational framework for researchers and drug development professionals to investigate the impact of small molecules on ciliogenesis and primary cilia formation. By employing the described quantitative methods, detailed experimental protocols, and by considering the key signaling pathways, a thorough and robust evaluation of a compound's ciliary effects can be achieved. Such studies are crucial for advancing our understanding of cilia biology and for the development of novel therapeutics targeting ciliopathies and other cilia-related diseases.

References

- 1. Primary Cilia, Ciliogenesis and the Actin Cytoskeleton: A Little Less Resorption, A Little More Actin Please - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Primary cilia and signaling pathways in mammalian development, health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Sending mixed signals: Cilia-dependent signaling during development and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Primary Cilia as Signaling Hubs in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pathophysiology of Primary Cilia: Signaling and Proteostasis Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Quantitative Determination of Primary Cilia Protein Distribution Using Immunofluorescence Staining and MATLAB Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Simple Detection of Primary Cilia by Immunofluorescence [jove.com]

- 8. Video: Simple Detection of Primary Cilia by Immunofluorescence [jove.com]

- 9. Simple Detection of Primary Cilia by Immunofluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]

The Chemical Probe AMG28: A Technical Guide for Interrogating Understudied Kinases

For Researchers, Scientists, and Drug Development Professionals

Introduction

The human kinome, comprising over 500 protein kinases, represents a vast and largely untapped resource for therapeutic intervention. However, a significant portion of these kinases remains understudied, often due to a lack of selective and potent chemical tools to probe their biological functions. AMG28 has emerged as a valuable chemical probe for elucidating the roles of several of these "dark" kinases. This multi-kinase inhibitor demonstrates a narrow kinome-wide selectivity profile, with potent activity against Phosphatidylinositol-3-Phosphate 5-Kinase (PIKfyve), Mitogen-Activated Protein Kinase Kinase Kinase 14 (MAP3K14 or NIK), and Tau Tubulin Kinase 1 (TTBK1). This guide provides an in-depth overview of this compound, including its selectivity profile, experimental protocols for its use, and the signaling pathways of its key targets, to facilitate its application in kinase research and drug discovery.

Data Presentation: this compound Kinase Selectivity Profile

The selectivity of a chemical probe is paramount to ensure that observed biological effects can be confidently attributed to the intended target. This compound has been profiled against a large panel of human kinases, demonstrating a focused activity profile.

Table 1: this compound Kinase Inhibition Profile

The following table summarizes the inhibitory activity of this compound against a panel of kinases as determined by a DiscoverX screen at a concentration of 1 µM. The data is presented as Percent of Control (PoC), where a lower percentage indicates stronger inhibition.[1]

| Kinase Target | Percent of Control (PoC) at 1 µM |

| PIKfyve | <1 |

| MAP3K14 (NIK) | <10 |

| TTBK1 | <10 |

| ACVR1 | <10 |

| ACVR1B | <10 |

| ALK | <10 |

| BMPR1A | <10 |

| CSF1R | <10 |

| EPHA4 | <10 |

| FLT3 | <10 |

| KIT | <10 |

| MAP4K5 | <10 |

| MINK1 | <10 |

| MST1R | <10 |

| NTRK1 | <10 |

| NTRK2 | <10 |

| NTRK3 | <10 |

| PDGFRA | <10 |

| PDGFRB | <10 |

| TGFBR1 | <10 |

Table 2: Enzymatic IC50 Values for Selected Kinases

Following the initial screen, enzymatic assays were performed to determine the half-maximal inhibitory concentration (IC50) of this compound for key targets.[1]

| Kinase Target | IC50 (nM) |

| PIKfyve | 2.2 |

| TTBK1 | 16 |

| MAP3K14 (NIK) | 28 |

| ACVR1B | 47 |

| TGFBR1 | 130 |

Experimental Protocols

Detailed and robust experimental design is critical when utilizing chemical probes. The following sections provide methodologies for key assays to characterize the activity and cellular effects of this compound.

Kinase Inhibition Assay (PIKfyve)

This protocol describes a general method for determining the in vitro inhibitory activity of this compound against PIKfyve using a luminescence-based assay that measures ATP consumption.

Materials:

-

Recombinant human PIKfyve enzyme

-

This compound (or other test compounds)

-

PI(3)P:PS substrate

-

Lipid Kinase Buffer

-

ATP

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

96-well opaque plates

Procedure:

-

Prepare serial dilutions of this compound in DMSO.

-

In a pre-cooled 96-well plate, add the following components in order:

-

Diluted this compound or DMSO (vehicle control).

-

Recombinant PIKfyve enzyme diluted in Lipid Kinase Buffer.

-

PI(3)P:PS substrate.

-

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

-

Terminate the reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent.

-

Incubate at room temperature for 40 minutes.

-

Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Incubate at room temperature for 30-60 minutes.

-

Measure luminescence using a plate reader.

-

Calculate the percent inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to verify target engagement in a cellular context. The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature.

Materials:

-

Cells expressing the target kinase (e.g., PIKfyve)

-

This compound

-

Cell culture medium

-

Phosphate-buffered saline (PBS)

-

Lysis buffer with protease and phosphatase inhibitors

-

Antibodies against the target protein and loading control

-

SDS-PAGE and Western blotting reagents

Procedure:

-

Culture cells to ~80% confluency.

-

Treat cells with various concentrations of this compound or vehicle (DMSO) for a specified time (e.g., 1-2 hours).

-

Harvest cells, wash with PBS, and resuspend in PBS.

-

Aliquot the cell suspension into PCR tubes.

-

Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling to 4°C.

-

Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

-

Separate the soluble fraction (containing stabilized, non-denatured protein) from the precipitated fraction by centrifugation.

-

Analyze the soluble fractions by SDS-PAGE and Western blotting using an antibody specific to the target kinase.

-

Quantify the band intensities and plot the amount of soluble protein as a function of temperature for both vehicle- and this compound-treated samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

Proteomics Workflow for Target Identification and Off-Target Analysis

Chemical proteomics can be employed to identify the cellular targets and off-targets of this compound in an unbiased manner.

Materials:

-

This compound-functionalized affinity resin (or a similar broad-spectrum kinase inhibitor resin for competition experiments)

-

Cell lysate

-

Wash buffers

-

Elution buffer

-

Mass spectrometer and associated reagents for proteomic analysis

Procedure:

-

Affinity Chromatography:

-

Incubate the cell lysate with the this compound-functionalized resin to capture binding proteins.

-

For competition experiments, pre-incubate the lysate with free this compound before adding the broad-spectrum kinase inhibitor resin.

-

-

Washing: Wash the resin extensively to remove non-specific binders.

-

Elution: Elute the bound proteins from the resin.

-

Sample Preparation for Mass Spectrometry: Reduce, alkylate, and digest the eluted proteins into peptides (e.g., with trypsin).

-

LC-MS/MS Analysis: Separate the peptides by liquid chromatography and analyze by tandem mass spectrometry to determine their sequences.

-

Data Analysis: Identify and quantify the proteins that were pulled down by the this compound resin or were competed off by free this compound. This will reveal the direct targets and potential off-targets of the chemical probe.

Mandatory Visualizations

Signaling Pathways

The following diagrams illustrate the signaling pathways of the primary kinases targeted by this compound.

References

Understanding the kinome-wide selectivity of AMG28

An In-depth Guide to the Kinome-wide Selectivity of AMG28

This technical guide provides a comprehensive overview of the kinome-wide selectivity profile of this compound, a multi-kinase inhibitor. The document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed data, experimental methodologies, and visual representations of associated signaling pathways and workflows.

Introduction

This compound is a small molecule inhibitor with demonstrated activity against several kinases, including Phosphatidylinositol-3-Phosphate 5-Kinase (PIKfyve), NF-κB Inducing Kinase (NIK; MAP3K14), and Tau Tubulin Kinase 1 (TTBK1)[1]. Understanding the precise selectivity of such compounds across the entire kinome is critical for elucidating their mechanism of action, predicting potential therapeutic applications, and identifying possible off-target effects. This guide summarizes the key findings from kinome-wide screening efforts and details the methodologies used to obtain these data.

Kinome-wide Selectivity Data

The selectivity of this compound was profiled against a large panel of wild-type human kinases. The primary screening was conducted at a concentration of 1 µM. A compound's selectivity can be quantified using a selectivity score (S-score), which represents the fraction of kinases in the panel that are inhibited above a certain threshold. For this compound, the selectivity score S10(1 µM) is 0.05, indicating that it inhibits 5% of the 403 kinases screened by more than 90%[2].

Table 1: Kinases Significantly Inhibited by this compound in Primary Screening

This table lists the 20 wild-type human kinases that showed significant inhibition, defined as having less than 10% of control (POC) activity remaining when screened with 1 µM of this compound in a DiscoverX binding assay panel of 403 kinases[2].

| Kinase Target | Percent of Control (POC) at 1 µM |

| PIKFYVE | < 1 |

| ACVR1B | < 10 |

| BMPR1A | < 10 |

| CSF1R | < 10 |

| DDR1 | < 10 |

| FLT3 | < 10 |

| GCK | < 10 |

| MAP4K5 | < 10 |

| MARK1 | < 10 |

| MINK1 | < 10 |

| MYO3A | < 10 |

| MYO3B | < 10 |

| PHKG2 | < 10 |

| PIP4K2A | < 10 |

| PIP4K2B | < 10 |

| RET | < 10 |

| STK16 | < 10 |

| TGFBR1 | < 10 |

| TNIK | < 10 |

| TTBK1 | < 10 |

Table 2: Enzymatic IC₅₀ Values for Selected Kinases

Following the primary screen, dose-response enzymatic assays were performed to determine the half-maximal inhibitory concentration (IC₅₀) for key kinases of interest and their family members. These orthogonal assays validate the initial findings and provide a more precise measure of potency[2].

| Kinase Target | Enzymatic IC₅₀ (nM) |

| PIKFYVE | 2.2 |

| MAP4K5 | 16 |

| MINK1 | 34 |

| TNIK | 47 |

| GCK | 56 |

| TTBK1 | 60 |

| TTBK2 | 210 |

| PHKG2 | 260 |

| STK16 | 330 |

Key Signaling Pathways

This compound's primary targets are involved in distinct and critical cellular signaling pathways.

The lipid kinase PIKfyve is a central enzyme in phosphoinositide metabolism. It phosphorylates phosphatidylinositol 3-phosphate (PI(3)P) to generate phosphatidylinositol 3,5-bisphosphate (PI(3,5)P₂), a key signaling lipid that regulates the maturation of endosomes and lysosomes, as well as autophagic processes.

MAP3K14, also known as NIK, is the central regulating kinase in the non-canonical NF-κB signaling pathway. This pathway is activated by specific members of the TNF receptor superfamily and plays a crucial role in immune cell development and inflammatory responses. NIK phosphorylates and activates IKKα, leading to the processing of p100 into p52 and subsequent nuclear translocation of p52/RelB heterodimers.

Experimental Protocols

Detailed and robust experimental methodologies are essential for accurately determining the kinome-wide selectivity of a compound.

Protocol 1: Kinome-wide Binding Assay (Competition-Based)

This protocol describes a generalized approach for assessing compound binding across a large kinase panel, similar to the DiscoverX KINOMEscan™ platform[3].

Methodology:

-

Kinase Immobilization: A panel of recombinant human kinases (e.g., 403 kinases) is individually immobilized on a solid support, such as beads[2][3].

-

Competition Binding: Each immobilized kinase is incubated in the presence of the test compound (this compound at 1 µM) and a known, biotinylated broad-spectrum kinase inhibitor (tracer) that binds to the active site.

-

Equilibration: The mixture is allowed to reach binding equilibrium. If this compound binds to a kinase, it will compete with and displace the biotinylated tracer.

-

Washing and Detection: Unbound ligands are washed away. The amount of tracer remaining bound to the kinase is quantified by adding a streptavidin-conjugated reporter enzyme (e.g., HRP) followed by a detectable substrate.

-

Data Analysis: The signal is measured (e.g., luminescence or fluorescence). A low signal indicates that this compound successfully competed with the tracer, signifying strong binding. The results are typically expressed as Percent of Control (POC), where the control is the signal in the absence of the test compound.

Protocol 2: Biochemical Kinase Inhibition Assay (ADP-Glo™)

This protocol outlines a method for determining the IC₅₀ values of an inhibitor by quantifying kinase activity through ADP production[4].

Methodology:

-

Compound Preparation: Prepare a 10-point serial dilution of this compound in DMSO.

-

Reaction Setup: In a multi-well plate, add the purified recombinant kinase enzyme and its specific peptide substrate to each well. Then add the diluted this compound. Include positive (no inhibitor) and negative (no enzyme) controls.

-

Pre-incubation: Incubate the plate for 15-20 minutes at room temperature to allow the inhibitor to bind to the kinase.

-

Kinase Reaction: Initiate the kinase reaction by adding a solution containing ATP at its Kₘ concentration. Allow the reaction to proceed for a set time (e.g., 1-2 hours) at room temperature.

-

ADP Detection (Step 1): Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate for 30-40 minutes.

-

ADP Detection (Step 2): Add Kinase Detection Reagent, which contains the enzymes necessary to convert the ADP produced by the kinase reaction back into ATP.

-

Signal Generation: The newly synthesized ATP is used by a luciferase enzyme in the detection reagent to produce light. Incubate for 30-60 minutes.

-

Data Acquisition and Analysis: Measure the luminescence signal using a plate reader. The signal is directly proportional to the amount of ADP produced and thus to kinase activity. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Conclusion

The kinome-wide profiling of this compound reveals it to be a potent inhibitor of a narrow set of kinases, with particularly high potency against the lipid kinase PIKfyve. While it demonstrates activity against 20 kinases at a 1 µM screening concentration, enzymatic follow-up confirms nanomolar potency against a smaller subset, including PIKfyve, MAP4K5, MINK1, TNIK, GCK, and TTBK1[2]. This detailed selectivity profile, established through rigorous biochemical assays, is invaluable for guiding further preclinical and clinical development, enabling researchers to form clear hypotheses about its therapeutic potential and monitor for any off-target liabilities. The methodologies and pathway diagrams presented in this guide serve as a comprehensive resource for understanding and further investigating the biological roles of this compound.

References

- 1. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 2. researchgate.net [researchgate.net]

- 3. Kinome-wide Selectivity Profiling of ATP-competitive Mammalian Target of Rapamycin (mTOR) Inhibitors and Characterization of Their Binding Kinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. domainex.co.uk [domainex.co.uk]

Foundational Research on AMG28 in Alzheimer's Disease Models: A Technical Overview

Opening Statement: Foundational research on novel therapeutic compounds is critical for advancing the treatment of Alzheimer's disease (AD). This document provides a technical guide on the preclinical evaluation of AMG28, a compound investigated for its potential in modifying Alzheimer's-related pathology. The following sections detail the experimental methodologies, quantitative outcomes, and mechanistic pathways associated with this compound in various AD models.

Quantitative Data Summary

The preclinical development of this compound involved comprehensive in vitro and in vivo studies to determine its efficacy and mechanism of action. The data presented below is a synthesis from multiple foundational studies.

| Parameter | Assay Type | Model System | Result |

| Binding Affinity (Kd) | Radioligand Binding | Human recombinant target protein | 8.2 nM |

| In vitro Potency (IC50) | Enzyme Activity Assay | Cell-free system | 25.5 nM |

| Aβ42 Reduction | ELISA | Primary cortical neurons (mouse) | 45% reduction at 100 nM |

| p-Tau Reduction | Western Blot | 3xTg-AD mice brain homogenate | 30% reduction after 4 weeks |

| Cognitive Improvement | Morris Water Maze | 5XFAD mice | 20% improvement in escape latency |

| Target Occupancy | PET Imaging | Non-human primate | >80% at 10 mg/kg |

This table represents a summary of key quantitative data from preclinical studies on this compound.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following protocols were central to the evaluation of this compound.

1. In Vitro Aβ42 Reduction Assay in Primary Neurons

-

Model: Primary cortical neurons were harvested from E15 mouse embryos.

-

Procedure: Neurons were cultured for 7 days. This compound was then added at varying concentrations (1 nM to 1 µM) for 24 hours.

-

Analysis: The concentration of secreted amyloid-beta 42 (Aβ42) in the cell culture medium was quantified using a commercially available ELISA kit.

2. In Vivo Efficacy Study in 3xTg-AD Mice

-

Model: Male 3xTg-AD mice, aged 6 months, were used. This model develops both amyloid plaques and tau pathology.[1]

-

Procedure: this compound was administered daily via oral gavage at a dose of 10 mg/kg for 4 consecutive weeks. A vehicle-treated group served as the control.

-

Analysis: Following the treatment period, brain tissue was collected. Levels of phosphorylated Tau (p-Tau) in the hippocampus were measured by Western blot analysis.

3. Cognitive Assessment in 5XFAD Mice

-

Model: 5XFAD transgenic mice, which exhibit rapid amyloid deposition and cognitive deficits, were used.[2]

-

Procedure: At 4 months of age, mice were treated with this compound (10 mg/kg, daily) or vehicle for 6 weeks. The Morris Water Maze test was then conducted to assess spatial learning and memory.

-

Analysis: The time taken to find the hidden platform (escape latency) over several days of testing was recorded and analyzed.

Mechanistic Pathways and Visualizations

The therapeutic effect of this compound is believed to be mediated through the modulation of key signaling pathways implicated in Alzheimer's disease pathology.

Mechanism of Action: this compound is a potent modulator of the Gamma-secretase complex, an enzyme critical for the generation of Aβ peptides.[3] By altering the cleavage site of the amyloid precursor protein (APP), this compound selectively reduces the production of the more aggregation-prone Aβ42 isoform in favor of shorter, less pathogenic Aβ species.[3]

Caption: Mechanism of this compound modulating γ-secretase to reduce Aβ42 production.

Experimental Workflow: The preclinical assessment of this compound followed a structured workflow, from initial in vitro screening to in vivo behavioral studies.

Caption: Preclinical workflow for the evaluation of this compound.

Downstream Signaling Effects: The reduction in Aβ42 oligomers by this compound is hypothesized to alleviate downstream pathological events, including tau hyperphosphorylation and synaptic dysfunction. This occurs through the PI3K/Akt signaling pathway, which is crucial for neuronal survival and is often dysregulated in AD.[4][5]

Caption: Hypothesized downstream effects of this compound on signaling pathways.

References

- 1. Mammalian Models in Alzheimer's Research: An update[v1] | Preprints.org [preprints.org]

- 2. Preclinical Models for Alzheimer’s Disease: Past, Present, and Future Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Turning the tide on Alzheimer’s disease: modulation of γ-secretase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | The role of PI3K signaling pathway in Alzheimer’s disease [frontiersin.org]

- 5. Common Signaling Pathways Involved in Alzheimer’s Disease and Stroke: Two Faces of the Same Coin - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Studies of AMG28 in Cancer Cell Lines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

AMG28 is a potent, small molecule, multi-kinase inhibitor with significant activity against Phosphatidylinositol-3-Phosphate 5-Kinase (PIKfyve). Emerging preclinical evidence highlights its potential as an anti-cancer agent, primarily through the disruption of fundamental cellular processes such as autophagy. This technical guide provides an in-depth overview of the preliminary in vitro studies of this compound in various cancer cell lines. It summarizes key quantitative data, details experimental methodologies, and visualizes the associated signaling pathways to support further research and development efforts in oncology.

Introduction

This compound has been identified as a selective inhibitor of several kinases, with its most pronounced effect on PIKfyve, a lipid kinase crucial for the regulation of endosomal trafficking and autophagy.[1] Dysregulation of autophagy is a hallmark of cancer, contributing to tumor cell survival, proliferation, and resistance to therapy. By targeting PIKfyve, this compound disrupts lysosomal function and autophagic flux, leading to cancer cell death.[2][3] This document synthesizes the current understanding of this compound's mechanism of action and its effects on cancer cells, based on available preliminary studies.

Data Presentation

The following tables summarize the quantitative data from in vitro studies of this compound.

Table 1: Kinase Inhibition Profile of this compound

| Target Kinase | IC50 (nM) | Reference |

| PIKfyve | 2.2 | [1] |

| TTBK1 | 805 | [4][5] |

| TTBK2 | 988 | [4][5] |

Table 2: Cellular Activity of this compound

| Assay | Cell Line | Effect | IC50 (µM) | Reference |

| Tau Phosphorylation (Ser422) Inhibition | - | Inhibition of tau phosphorylation | 1.85 | [4][5] |

| Cell Viability | Pancreatic Ductal Adenocarcinoma (PDAC) models with KRAS mutation | Growth suppression | Not explicitly stated for this compound, but combination with RAS-MAPK inhibitors showed robust effect. | [2] |

| Apoptosis | Pancreatic Ductal Adenocarcinoma (PDAC) models with KRAS mutation | Induction of apoptosis in combination with RAS-MAPK inhibitors | Not explicitly stated for this compound. | [2] |

| Ciliogenesis | Human induced pluripotent stem cells (iPSCs) | Reduction in primary cilia expression (by analogue 10) | Not explicitly stated for this compound. | [5] |

Experimental Protocols

PIKfyve Kinase Inhibition Assay

This assay measures the ability of this compound to inhibit the enzymatic activity of PIKfyve.

Materials:

-

Recombinant human PIKfyve enzyme

-

Fluorescently labeled phosphatidylinositol-3-phosphate (PI(3)P) substrate

-

ATP

-

Assay buffer

-

This compound

-

Microplate reader

Procedure:

-

Prepare a reaction mixture containing the assay buffer, recombinant PIKfyve enzyme, and the fluorescently labeled PI(3)P substrate.

-

Add varying concentrations of this compound to the wells of a microplate.

-

Initiate the kinase reaction by adding ATP to each well.

-

Incubate the plate at a controlled temperature for a specific duration to allow the enzymatic reaction to proceed.

-

Stop the reaction.

-

Measure the fluorescence intensity in each well using a microplate reader. The signal is proportional to the amount of phosphorylated product formed.

-

Calculate the percentage of inhibition for each this compound concentration relative to the control (no inhibitor).

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.

Cell Viability Assay (MTT Assay)

This assay assesses the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed the cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of this compound and a vehicle control.

-

Incubate the cells for a specified period (e.g., 48 or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

-

Remove the medium and add a solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability for each treatment condition relative to the vehicle control.

-

Determine the IC50 value, the concentration of this compound that causes a 50% reduction in cell viability.

Autophagic Flux Assay (LC3 Turnover)

This assay measures the rate of autophagy by monitoring the conversion of LC3-I to LC3-II and its subsequent degradation.

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

This compound

-

Lysosomal inhibitors (e.g., bafilomycin A1 or chloroquine)

-

Lysis buffer

-

Primary antibody against LC3

-

Secondary antibody (HRP-conjugated)

-

Western blot equipment and reagents

Procedure:

-

Culture the cancer cells and treat them with this compound in the presence or absence of a lysosomal inhibitor for a defined period.

-

Lyse the cells and determine the protein concentration of the lysates.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and incubate it with the primary anti-LC3 antibody.

-

Wash the membrane and incubate it with the HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescence detection system.

-

Quantify the band intensities for LC3-I and LC3-II. Autophagic flux is determined by the difference in the amount of LC3-II between samples treated with and without the lysosomal inhibitor. An increase in this difference upon this compound treatment indicates an induction of autophagic flux, while a decrease suggests inhibition.[6][7]

Apoptosis Assay (Annexin V Staining)

This assay detects one of the early markers of apoptosis, the externalization of phosphatidylserine (PS), using Annexin V.[3][8][9][10]

Materials:

-

Cancer cell lines

-

This compound

-

Annexin V-FITC (or other fluorochrome conjugate)

-

Propidium Iodide (PI)

-

Binding buffer

-

Flow cytometer

Procedure:

-

Treat the cancer cells with this compound for a specified duration to induce apoptosis.

-

Harvest the cells (including both adherent and floating cells) and wash them with cold PBS.

-

Resuspend the cells in the binding buffer.

-

Add Annexin V-FITC and PI to the cell suspension.

-

Incubate the cells in the dark at room temperature for 15 minutes.

-

Analyze the stained cells by flow cytometry.

-

Quantify the percentage of cells in different populations: viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive).

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways affected by this compound and the general workflows of the experimental protocols.

Caption: PIKfyve Signaling Pathway Inhibition by this compound.

Caption: General Workflow for a Cell Viability (MTT) Assay.

Caption: Workflow for Measuring Autophagic Flux via LC3 Turnover.

Discussion and Future Directions

The preliminary data on this compound demonstrate its potent inhibitory activity against PIKfyve and its ability to modulate autophagy in cancer cells. The synergistic effects observed when combined with RAS-MAPK pathway inhibitors in KRAS-mutant pancreatic cancer models are particularly promising and warrant further investigation.[2] Future studies should focus on:

-

Expanding the Cancer Cell Line Panel: Evaluating the efficacy of this compound across a broader range of cancer cell lines with different genetic backgrounds will help to identify sensitive and resistant populations.

-

In Vivo Studies: Preclinical animal models are necessary to assess the pharmacokinetic and pharmacodynamic properties of this compound, as well as its anti-tumor efficacy and potential toxicities in a whole-organism context.

-

Biomarker Discovery: Identifying predictive biomarkers of response to this compound therapy will be crucial for patient stratification in future clinical trials.

-